Desmethylsildenafil-d8 Citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i9D2,10D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-QPUNNWGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678725 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-06-9 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Labeling Principles for Desmethylsildenafil D8 Citrate
Deuterium (B1214612) Incorporation Methodologies in Target Molecules
The introduction of deuterium into the desmethylsildenafil molecule can be achieved through various methodologies. The most direct and commonly employed strategy for synthesizing Desmethylsildenafil-d8 involves the use of a pre-labeled building block, specifically piperazine-d8.
In a key synthetic approach, the core structure of sildenafil (B151) is first derivatized to an activated intermediate, which is then coupled with the deuterated piperazine (B1678402) ring. This method ensures that the deuterium atoms are located specifically on the piperazine moiety, which is a common site of metabolism for many pharmaceuticals.
Alternative deuterium incorporation strategies, while not specifically documented for Desmethylsildenafil-d8, are widely used in the synthesis of deuterated pharmaceuticals and could be theoretically applied. These include:
Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves the use of a catalyst, often a transition metal such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). This technique can be applied to the final molecule or a precursor, though controlling the specific sites of exchange can be challenging. For cyclic amines like piperazine, ruthenium complexes have been shown to catalyze H/D exchange with D₂O at positions alpha and beta to the nitrogen atom.
Reduction of Precursors with Deuterated Reagents: Another common technique is the reduction of a suitable precursor with a deuterium-donating reagent. For instance, the reduction of amide or imide precursors of piperazine using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms at specific positions.
The selection of the appropriate methodology depends on the desired location of the deuterium atoms, the stability of the molecule under the reaction conditions, and the availability of deuterated reagents and precursors. For Desmethylsildenafil-d8, the use of piperazine-d8 as a starting material offers the most precise and efficient route to the target molecule with a high degree of isotopic enrichment at the desired positions.
Chemical Derivatization of Precursor Compounds for Isotopic Labeling Precision
The synthesis of Desmethylsildenafil-d8 relies on the strategic chemical derivatization of a non-labeled precursor to facilitate the precise introduction of the deuterated piperazine moiety. The key precursor is the sildenafil core, which is chemically modified to create a reactive site for coupling.
The established synthetic route involves the chlorosulfonation of the sildenafil pyrazolopyrimidinone (B8486647) core. Specifically, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is treated with chlorosulfonic acid, often in the presence of thionyl chloride, to produce the highly reactive sulfonyl chloride intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
This sulfonyl chloride is a critical derivatized precursor. Its electrophilic nature allows for a nucleophilic substitution reaction with the secondary amine groups of piperazine-d8. This reaction forms a stable sulfonamide bond and directly incorporates the octadeuterated piperazine ring into the final structure of N-desmethylsildenafil-d8.
The reaction is typically carried out in a suitable organic solvent and may involve a base to neutralize the hydrochloric acid byproduct. This synthetic strategy is highly efficient and provides excellent control over the site of deuteration, as the eight deuterium atoms are confined to the piperazine ring of the commercially available piperazine-d8.
The following table summarizes the key precursors and reagents in this synthetic pathway:
| Precursor/Reagent | Chemical Name | Role in Synthesis |
| Sildenafil Pyrazolopyrimidinone Core | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | The foundational structure of the target molecule. |
| Chlorosulfonic Acid | HSO₃Cl | A strong acid and chlorinating agent used to create the sulfonyl chloride intermediate. |
| Thionyl Chloride | SOCl₂ | Often used in conjunction with chlorosulfonic acid to facilitate the chlorosulfonation reaction. |
| Sulfonyl Chloride Intermediate | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | The activated precursor that readily reacts with the deuterated piperazine. |
| Piperazine-d8 | C₄H₂D₈N₂ | The deuterated building block that introduces the eight deuterium atoms into the final molecule. |
This chemical derivatization to a sulfonyl chloride is a pivotal step that enables the precise and high-yield synthesis of Desmethylsildenafil-d8.
Control and Verification of Deuteration Sites and Enrichment
The control and verification of the location and isotopic enrichment of deuterium atoms are paramount to ensure the quality and reliability of Desmethylsildenafil-d8 Citrate (B86180) as an internal standard. The primary methods for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Control of Deuteration:
The synthetic strategy of using piperazine-d8 as a precursor provides inherent control over the deuteration sites. The eight deuterium atoms are introduced specifically onto the piperazine ring, replacing all the hydrogen atoms at the 2, 3, 5, and 6 positions. This targeted approach avoids non-specific labeling on other parts of the desmethylsildenafil molecule. The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting piperazine-d8, which is typically very high (>98%).
Verification by Mass Spectrometry:
Mass spectrometry is a fundamental technique for confirming the incorporation of deuterium. The molecular weight of Desmethylsildenafil-d8 is expected to be 8 atomic mass units (amu) higher than its unlabeled counterpart due to the replacement of eight protons with eight deuterons.
| Compound | Molecular Formula | Exact Mass (Da) |
| N-Desmethylsildenafil | C₂₁H₂₈N₆O₄S | 460.1944 |
| N-Desmethylsildenafil-d8 | C₂₁H₂₀D₈N₆O₄S | 468.2447 |
High-resolution mass spectrometry (HR-MS) can be used to precisely determine the mass of the synthesized compound and to calculate the isotopic enrichment by analyzing the distribution of isotopic peaks in the mass spectrum. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. The fragments containing the piperazine moiety will exhibit the corresponding mass shift, while fragments without it will have the same mass as those from the unlabeled compound. For instance, in multiple reaction monitoring (MRM) mode, the precursor-to-product ion transition for N-desmethylsildenafil-d8 is m/z 469.4 → 283.4, where the precursor ion is shifted by +8 amu compared to the unlabeled analyte (m/z 461.3 → 283.4) rsc.org.
Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides definitive structural information and is a powerful tool for verifying the sites of deuteration and assessing isotopic enrichment.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Desmethylsildenafil-d8, the signals corresponding to the protons on the piperazine ring will be absent or significantly reduced in intensity. This provides direct evidence of successful deuterium incorporation at these positions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms attached to deuterium. The signals for the deuterated carbons of the piperazine ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the corresponding carbons in the unlabeled compound.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei and can be used to confirm the presence and location of the deuterium atoms, although it is less commonly used for routine characterization compared to ¹H and ¹³C NMR.
The combination of MS and NMR techniques provides a comprehensive characterization of Desmethylsildenafil-d8 Citrate, ensuring its structural integrity and high isotopic purity, which are essential for its use as a reliable internal standard in quantitative bioanalytical methods.
Advanced Analytical Methodologies for Quantitative and Qualitative Characterization of Desmethylsildenafil D8 Citrate
Method Validation Frameworks for Deuterated Standards in Bioanalytical Quantification
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for the intended application. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for this process. When using a deuterated standard like Desmethylsildenafil-d8 Citrate (B86180), specific validation parameters are assessed to demonstrate the method's performance.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ultimate measure of selectivity. In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and mass filtering.
For Desmethylsildenafil-d8 Citrate, specificity is confirmed by monitoring its unique precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. For instance, the transition for N-desmethylsildenafil-d8 has been reported as m/z 469.4 → 283.4, which is distinct from the non-deuterated analyte's transition (m/z 461.3 → 283.4). rsc.orgresearchgate.net To validate selectivity, blank biological matrix samples from at least six different sources are analyzed to ensure that no endogenous interferences are observed at the retention times of the analyte and the internal standard. researchgate.net The absence of significant peaks in these blank samples demonstrates the method's high specificity. uran.ua
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard (this compound).
The response is calculated as the peak area ratio of the analyte to the internal standard. The curve is then generated by plotting this ratio against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted least squares linear regression model. scispace.com A method is considered linear if the coefficient of determination (r²) is consistently close to 1.00 (e.g., ≥0.99). nih.gov
Table 3: Example Calibration Curve Parameters for N-desmethylsildenafil using this compound
| Parameter | Typical Value |
|---|---|
| Concentration Range | 0.5 - 500.0 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% of nominal) | 95.0% to 105.0% |
This table represents typical performance data for a validated bioanalytical method based on literature values. rsc.orgresearchgate.net
The calibration range must cover the expected concentrations in the study samples, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). nih.gov The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy (typically within ±20% of the nominal value) and precision (a coefficient of variation ≤20%). scispace.com For N-desmethylsildenafil, validated methods have achieved LLOQs as low as 0.5 ng/mL. rsc.orgresearchgate.net
Determination of Limit of Quantification (LOQ) and Limit of Detection (LOD) for Deuterated Analytes
In bioanalytical assays, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For methods employing this compound as an internal standard, these limits are established for the target analyte, N-desmethyl sildenafil (B151), not for the internal standard itself. The internal standard is added at a constant, known concentration to all samples (calibrators, quality controls, and unknowns) to normalize for variations during sample processing and analysis. clearsynth.com
However, the sensitivity of the analytical instrument for this compound must be sufficient to produce a stable and reproducible signal. Method validation for the quantification of N-desmethyl sildenafil in human plasma has demonstrated achievable LOQs down to 0.5–5.0 ng/mL, showcasing the high sensitivity of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. rsc.orgnih.govnih.gov
Table 1: Representative LOQ and LOD values in the analysis of Desmethylsildenafil using deuterated internal standards.
| Parameter | Analyte | Typical Value (ng/mL) | Analytical Technique |
| LOQ | N-desmethyl sildenafil | 2.24 | HPLC-MS/MS uran.ua |
| LOQ | N-desmethyl sildenafil | 0.5 | LC-MS/MS rsc.org |
| LLOQ | N-desmethyl sildenafil | 3.9 | UPLC-MS/MS nih.gov |
| LOD | N-desmethyl sildenafil | 1.95 | UPLC-MS/MS nih.gov |
Note: LLOQ (Lower Limit of Quantification) is equivalent to LOQ.
Evaluation of Analytical Accuracy and Precision for Deuterated Internal Standards
Accuracy and precision are cornerstones of any quantitative analytical method. Accuracy refers to the closeness of a measured value to a known "true" value, while precision describes the closeness of repeated measurements to each other. The use of a deuterated internal standard like this compound is specifically intended to enhance both these parameters. clearsynth.comtexilajournal.comlcms.cz
Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com This allows it to effectively compensate for procedural errors, such as variations in sample volume, extraction efficiency, and instrument response. wisdomlib.org
Validation studies for bioanalytical methods quantifying N-desmethyl sildenafil demonstrate high levels of accuracy and precision. Intra- and inter-day accuracy values are typically required to be within 85-115% (or 80-120% at the LOQ), with precision (expressed as Relative Standard Deviation, RSD) not exceeding 15% (20% at the LOQ). Published methods for N-desmethyl sildenafil consistently meet these criteria, with accuracy often reported within 95-105% and precision (RSD) below 10%. rsc.orgnih.govplu.mx
Table 2: Example of Accuracy and Precision Data from a Bioanalytical Method Validation.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| N-desmethyl sildenafil | Low QC (1.5) | 3.1 | 4.3 | 95.3 | 97.2 |
| N-desmethyl sildenafil | Medium QC (75) | 1.3 | 2.8 | 96.3 | 95.0 |
| N-desmethyl sildenafil | High QC (400) | 2.5 | 3.9 | 95.8 | 96.5 |
Data adapted from representative values found in literature. rsc.org
Analysis of Extraction Recovery and Matrix Effects in Diverse Research Samples
When analyzing compounds in complex biological matrices like blood plasma or urine, two significant challenges arise: extraction recovery and matrix effects. nih.gov
Extraction Recovery is the efficiency of the sample preparation process (e.g., liquid-liquid extraction or solid-phase extraction) in isolating the analyte from the matrix.
Matrix Effect refers to the alteration of ionization efficiency of the analyte due to co-eluting substances from the sample matrix. researchgate.net This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results. nih.gov
A deuterated internal standard is invaluable for mitigating these issues. Since this compound behaves almost identically to N-desmethyl sildenafil during extraction, the ratio of their signals remains constant even if recovery is incomplete or variable. ut.ee Similarly, it experiences the same matrix effects, allowing for reliable correction. wisdomlib.org
Validation protocols involve assessing these parameters to ensure the method is robust. Recovery is determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. Matrix effect is quantified by comparing the signal of an analyte in a post-extracted blank matrix to its signal in a neat solution. biotage.com Studies on sildenafil and its metabolites report extraction recoveries typically ranging from 83% to over 93%. nih.govnih.gov The matrix effect is often found to be minimal and controlled when using a co-eluting, stable isotope-labeled internal standard. uran.uaresearchgate.net
Table 3: Representative Extraction Recovery and Matrix Effect Data.
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) |
| N-desmethyl sildenafil | Human Plasma | Protein Precipitation | 84.5 | 2.6 - 5.8 |
| N-desmethyl sildenafil | Whole Blood | Solid-Phase Extraction | 83.1 - 93.2 | Not specified |
Stability Assessment of this compound in Prepared Research Samples
Ensuring the stability of both the analyte and the internal standard throughout the sample handling and analysis process is critical for reliable results. Stability studies are a mandatory part of method validation and are conducted under various conditions to simulate potential real-world scenarios.
For this compound, stability is assessed alongside its non-deuterated analogue in biological matrices. Key stability tests include:
Freeze-Thaw Stability: Evaluates degradation after multiple cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period reflecting the sample preparation time.
Long-Term Stability: Determines stability when stored frozen for extended periods.
Post-Preparative Stability: Checks for degradation in the final extract while it awaits injection in the autosampler.
Studies have consistently shown that sildenafil and N-desmethyl sildenafil are stable under these various conditions. rsc.orgnih.gov The use of a deuterated internal standard provides an additional layer of security, as any minor degradation would likely affect both the analyte and the standard equally, preserving the accuracy of the ratio-based measurement.
Advanced Spectroscopic Techniques for Structural Elucidation of Deuterated Metabolites
Application of X-Ray Diffraction (XRD) in Crystalline Structure Research
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a compound like this compound, single-crystal XRD could provide the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. znaturforsch.com
More commonly, X-ray Powder Diffraction (XRPD) is used for pharmaceutical materials. XRPD provides a unique "fingerprint" of a crystalline solid, which is essential for:
Polymorph Identification: Distinguishing between different crystalline forms (polymorphs) of the same compound, which can have different physical properties.
Quality Control: Confirming the identity and crystalline nature of a manufactured batch. nih.gov
Purity Analysis: Detecting the presence of crystalline impurities.
The XRPD pattern of sildenafil citrate is well-characterized, showing sharp, intense peaks indicative of its crystalline nature. researchgate.net For this compound, a similar crystalline pattern would be expected, with minor shifts in peak positions and intensities due to the presence of deuterium (B1214612) and the different counter-ion (if analyzed as the base vs. the citrate salt). The technique can be used to confirm that the deuterated standard possesses the correct and consistent crystalline form. mdpi.com
Table 4: Characteristic XRPD Peaks for Sildenafil.
| 2θ Angle (°) | Description |
| 7.4 | Intense Peak |
| 8.1 | Intense Peak |
| 10.2 | Intense Peak |
| 13.1 | Characteristic Peak |
| 14.4 | Characteristic Peak |
| 16.2 | Characteristic Peak |
| 17.5 | Characteristic Peak |
| 19.8 | Characteristic Peak |
| 20.6 | Characteristic Peak |
| 22.7 | Characteristic Peak |
| 24.4 | Characteristic Peak |
Data represents typical peaks for sildenafil, as reported in the literature. researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting and Material Characterization
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure and composition. horiba.comksu.edu.sa It is complementary to infrared (IR) spectroscopy and relies on the inelastic scattering of monochromatic light (Raman scattering). ksu.edu.sa
For this compound, Raman spectroscopy would generate a unique spectral fingerprint based on the vibrational modes of its chemical bonds. This fingerprint is highly specific and can be used for:
Structural Confirmation: Verifying the molecular structure by identifying characteristic vibrational bands for functional groups like C=O, C-N, C-C, and S=O.
Deuteration Confirmation: The substitution of hydrogen with deuterium (a heavier isotope) causes a predictable shift in the vibrational frequencies of C-H bonds to lower wavenumbers (C-D bonds). This shift provides direct spectroscopic evidence of successful deuteration.
Material Identification: Rapid and non-destructive identification of the compound, distinguishing it from related analogues. nih.govresearchgate.net
The analysis of sildenafil analogues by Raman spectroscopy has been shown to be an effective method for rapid identification. nih.govresearchgate.net The spectrum would contain numerous bands corresponding to the complex molecular structure, with specific regions being particularly informative about the pyrazolopyrimidinone (B8486647) core, the ethoxyphenyl group, and the piperazine (B1678402) ring.
Metabolic Investigations and Enzymatic Formation of Desmethylsildenafil in Pre Clinical Models
In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics
In vitro studies using human liver microsomes and recombinant enzyme systems are fundamental to understanding the specific enzymatic contributions and biochemical mechanisms of Sildenafil (B151) metabolism.
The primary metabolic pathway for Sildenafil is N-demethylation, which leads to the formation of Desmethylsildenafil (also known as UK-103,320). This reaction is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily.
CYP3A4: Research consistently identifies CYP3A4 as the principal enzyme responsible for Sildenafil's N-demethylation. researchgate.netmdpi.comnih.govnih.govfrontiersin.org Studies indicate that CYP3A4 is accountable for approximately 75-79% of the total intrinsic clearance of Sildenafil to Desmethylsildenafil. researchgate.net This isoform acts as the low-affinity, high-capacity enzyme in this metabolic process. nih.gov
CYP3A5: While CYP3A4 is dominant, CYP3A5 also plays a significant role in the metabolism of Sildenafil. drugbank.com In vitro studies with recombinant enzymes have shown that CYP3A5 can catalyze Sildenafil N-demethylation with an intrinsic clearance rate similar to that of CYP3A4. drugbank.comjst.go.jp One study calculated the velocity of N-demethylation by CYP3A5 to be 0.178 pmol/min/pmol P450, slightly higher than CYP3A4's rate of 0.166 pmol/min/pmol P450 at a given Sildenafil concentration. jst.go.jp The genetic polymorphism of CYP3A5 may contribute to inter-individual differences in Sildenafil metabolism. drugbank.com
A minor role is also played by CYP2C9, which functions as a high-affinity, low-capacity enzyme in this pathway and contributes to about 20% of Sildenafil's clearance. researchgate.netmdpi.comnih.gov
Table 1: In Vitro Kinetic Parameters of CYP3A Isoforms in Sildenafil N-Demethylation
| CYP Isoform | Intrinsic Clearance (CLint) (µL/min/pmol P450) - Reaction 1 (High-Affinity) | Intrinsic Clearance (CLint) (µL/min/pmol P450) - Reaction 2 (Low-Affinity) | Calculated Velocity (pmol/min/pmol P450) at 0.23 µM Sildenafil |
|---|---|---|---|
| CYP3A4 | 0.733 nih.gov | 0.033 nih.gov | 0.166 jst.go.jp |
| CYP3A5 | 0.788 nih.gov | 0.019 nih.gov | 0.178 jst.go.jp |
| CYP3A7 | 0.079 nih.gov | 0.004 nih.gov | 0.018 jst.go.jp |
The formation of Desmethylsildenafil from Sildenafil is an oxidative metabolic reaction. This biotransformation is specifically an N-demethylation, which involves the removal of a methyl group from a nitrogen atom on the piperazine (B1678402) ring of the Sildenafil molecule. nih.gov
The mechanism, catalyzed by CYP enzymes, involves the activation of molecular oxygen and the subsequent breaking of a carbon-hydrogen (C-H) bond on the N-methyl group. nih.govnih.gov This enzymatic process introduces a hydroxyl group onto the methyl moiety, forming an unstable intermediate that then cleaves to yield Desmethylsildenafil and formaldehyde. This oxidative pathway is the principal route of Sildenafil metabolism, converting the parent drug into its main, pharmacologically active metabolite. researchgate.netnih.gov Some research also suggests that Sildenafil itself may have pro-oxidant effects in certain cellular systems, potentially stimulating the production of reactive oxygen species (ROS) through a mitochondrial pathway, which is a separate phenomenon from its own metabolic breakdown. nih.gov
The use of deuterated substrates, such as a Sildenafil analog that metabolizes into Desmethylsildenafil-d8, is a key strategy for studying enzymatic reaction mechanisms. This approach relies on the kinetic isotope effect (KIE). nih.govnih.gov
In the context of Sildenafil metabolism, if the N-demethylation by CYP3A4/5 has C-H bond cleavage as a rate-limiting step, a deuterated Sildenafil analog would be metabolized more slowly. nih.govresearchgate.net The observation of a significant primary deuterium (B1214612) KIE provides strong evidence that this hydrogen abstraction step is at least partially rate-limiting in the reaction. nih.gov This principle is leveraged in drug development to intentionally slow a drug's metabolism, potentially improving its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net However, the magnitude of the KIE can be influenced by other factors in the complex enzymatic cycle, and in some cases, deuteration at one site can lead to "metabolic switching," where the enzyme preferentially metabolizes a different, non-deuterated site on the molecule. nih.govnih.gov
Investigating In Vivo Metabolic Fate and Pathway Progression in Animal Models
Pre-clinical animal models are essential for understanding the in vivo disposition of Sildenafil. Studies in mice, rats, rabbits, and dogs have been conducted to characterize its pharmacokinetics and metabolic fate. nih.govbohrium.comfda.gov
Following administration in these models, Sildenafil is cleared primarily through hepatic metabolism rather than direct excretion of the unchanged drug. nih.govbohrium.com The resulting metabolites are predominantly eliminated in the feces. nih.govbohrium.com Pharmacokinetic studies in dogs revealed that the proportion of the Desmethylsildenafil metabolite relative to the parent compound remained consistent across different doses, suggesting that this metabolic pathway was not saturated. fda.gov
In vivo studies in rats identified several metabolic pathways, including piperazine N-demethylation (leading to Desmethylsildenafil), pyrazole (B372694) N-demethylation, and aliphatic hydroxylation. nih.gov Rat models have also been used to explore the impact of disease states, such as liver cirrhosis and diabetes, on the pharmacokinetics of Sildenafil and the formation of Desmethylsildenafil. informahealthcare.com The clearances observed in vivo generally align with in vitro metabolism rates measured in liver microsomes from the respective species, validating the use of these pre-clinical models. nih.govbohrium.com
Comparative Metabolism Studies of Deuterated vs. Non-Deuterated Analogs
Comparing the metabolism of deuterated and non-deuterated analogs of Sildenafil provides insight into the drug's metabolic stability and reaction mechanisms. The primary difference in their metabolism is dictated by the kinetic isotope effect (KIE), as described previously.
A deuterated analog of Sildenafil, where hydrogens on the N-methyl group are replaced with deuterium, is the precursor to Desmethylsildenafil-d8. Due to the stronger C-D bond, the rate of N-demethylation by CYP3A4 and CYP3A5 is expected to be slower for the deuterated analog compared to its non-deuterated counterpart. nih.govresearchgate.net
This anticipated reduction in the metabolic rate would lead to several observable differences in pharmacokinetic profiles:
Slower Clearance: The parent deuterated drug would be cleared from the body more slowly.
Longer Half-Life: The biological half-life of the deuterated parent drug would likely be extended. researchgate.net
Altered Metabolite Formation: The formation of the deuterated metabolite, Desmethylsildenafil-d8, would occur at a reduced rate compared to the formation of non-deuterated Desmethylsildenafil.
This modulation of metabolism through deuteration can sometimes result in "metabolic switching," where the enzyme metabolizes an alternative site on the molecule if the primary site is blocked by deuterium. nih.govnih.gov The predictable metabolic behavior and distinct mass of deuterated compounds make them ideal for use as internal standards in quantitative bioanalytical assays, such as those for pharmacokinetic studies.
Table 2: Expected Comparative Metabolic Profile of Deuterated vs. Non-Deuterated Sildenafil Analogs
| Parameter | Non-Deuterated Sildenafil | Deuterated Sildenafil (Precursor to Desmethylsildenafil-d8) | Rationale |
|---|---|---|---|
| Rate of N-Demethylation | Normal | Slower | Kinetic Isotope Effect (stronger C-D bond) nih.govresearchgate.net |
| Metabolic Clearance | Higher | Lower | Slower rate of primary metabolic reaction |
| Parent Drug Half-Life | Shorter | Longer researchgate.net | Reduced clearance rate |
| Rate of Desmethylsildenafil Formation | Higher | Lower | Direct consequence of slower parent drug metabolism |
Pre Clinical Pharmacological Characterization of Desmethylsildenafil
In Vitro Pharmacological Activity and Potency Assessment
The in vitro characterization of desmethylsildenafil has focused on quantifying its inhibitory activity against its primary target, phosphodiesterase type 5 (PDE5), and determining its selectivity across other PDE isozymes.
In isolated enzyme preparations, desmethylsildenafil has been demonstrated to be a potent inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5). Research has established that while it is a powerful inhibitor, its potency is approximately half that of its parent compound, sildenafil (B151). The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key metric in these studies. For desmethylsildenafil, the IC50 against PDE5 is in the nanomolar range, confirming its significant biological activity.
One key study using recombinant human PDE isozymes provided a direct comparison of the inhibitory potencies.
Table 1: Comparative In Vitro Potency of Sildenafil and Desmethylsildenafil against PDE5
| Compound | Target Enzyme | IC50 (nM) |
| Sildenafil | PDE5 | 3.9 |
| Desmethylsildenafil | PDE5 | 21 |
Data sourced from studies on recombinant human phosphodiesterases.
The primary mechanism of desmethylsildenafil is the competitive inhibition of the PDE5 enzyme. Its selectivity has been evaluated against a panel of other PDE isozymes. This selectivity is crucial, as cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.
Studies show that desmethylsildenafil maintains a high degree of selectivity for PDE5, although it is slightly less selective than sildenafil. Its inhibitory activity on other PDE isozymes is significantly lower. For example, its potency against PDE6 is substantially less than its potency against PDE5, which is a critical characteristic for its pharmacological profile. Detailed kinetic studies beyond IC50 values, such as the determination of the inhibition constant (Ki), are less commonly reported in publicly available literature but are understood to be consistent with competitive inhibition.
Exploratory Pharmacology Studies in Animal Models
Animal models have been instrumental in understanding the in vivo effects of desmethylsildenafil, particularly in specific organ systems where PDE enzymes are highly expressed.
The retina is an important site for evaluating the effects of PDE5 inhibitors due to the presence of PDE6, which has a similar structure to PDE5. Studies using isolated rat retinas and electroretinography (ERG) have been conducted to assess the impact of desmethylsildenafil on retinal function. In one such study, both sildenafil and its metabolite, desmethylsildenafil, were found to increase the amplitude of the flash-evoked ERG in dark-adapted rat retinas. nih.gov This effect suggests an increased sensitivity of photoreceptor cells. nih.gov The study noted that while both compounds enhanced the photoreceptor cell response, sildenafil was significantly more effective than desmethylsildenafil at the same concentration (1 µM). nih.gov
The pharmacological action of desmethylsildenafil is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, desmethylsildenafil leads to an accumulation of intracellular cGMP in tissues where PDE5 is expressed, such as vascular smooth muscle. This elevation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. Pre-clinical studies confirm that the functional responses to desmethylsildenafil are consistent with this pathway, mirroring the mechanism of the parent compound. nih.govresearchgate.net
Comparative Pharmacological Profiles of Parent Compound and Desmethylsildenafil Metabolite
The following table provides a comparative summary of the in vitro inhibitory activity against various human PDE isozymes.
Table 2: Comparative Pharmacological Profile of Sildenafil and Desmethylsildenafil against Human PDE Isozymes
| Compound | PDE1 (CaM-stimulated) IC50 (nM) | PDE2 (cGMP-stimulated) IC50 (nM) | PDE3 (cGMP-inhibited) IC50 (nM) | PDE4 (cAMP-specific) IC50 (nM) | PDE5 (cGMP-specific) IC50 (nM) | PDE6 (Retinal) IC50 (nM) |
| Sildenafil | 280 | >10,000 | >10,000 | 7,400 | 3.9 | 36 |
| Desmethylsildenafil | 160 | >10,000 | 2,000 | 3,300 | 21 | 140 |
Data reflects the concentration of the inhibitor required to produce 50% inhibition of enzyme activity in isolated recombinant human PDE isozymes.
Broader Research Applications of Desmethylsildenafil D8 Citrate As a Reference Standard
Development and Qualification of Pharmaceutical Reference Standards for Metabolite Research
The development of reliable analytical methods is fundamental to pharmaceutical research, particularly in the study of drug metabolites. The use of stable isotope-labeled internal standards, such as Desmethylsildenafil-d8 citrate (B86180), is highly recommended by regulatory bodies for bioanalytical method development. nih.gov These standards are essential for the accurate measurement of metabolite concentrations in biological matrices like plasma and urine. mdpi.comnih.govnih.gov
The process of qualifying a reference standard involves rigorous validation to ensure its identity, purity, and concentration are well-characterized. For a deuterated standard, this also involves confirming the position and extent of deuterium (B1214612) labeling. Once qualified, the standard serves as a benchmark against which the concentration of the analyte (in this case, desmethylsildenafil) can be reliably measured. clearsynth.com
In metabolite research, these standards are crucial for several reasons:
Compensation for Matrix Effects: Biological samples are complex mixtures. Other compounds present in the matrix can either suppress or enhance the ionization of the target analyte in a mass spectrometer, leading to inaccurate results. Since a deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be effectively nullified. clearsynth.comisolife.nl
Correction for Sample Processing Variability: During the extraction and preparation of samples for analysis, some of the analyte may be lost. A deuterated internal standard, added to the sample at the beginning of the process, will be lost at a similar rate. This allows for accurate correction of any losses, improving the precision of the measurement. isolife.nl
Enhanced Specificity and Sensitivity: The use of techniques like multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection of both the analyte and the internal standard based on their unique precursor-to-product ion transitions. nih.govrsc.org This enhances the sensitivity and specificity of the analytical method. researchgate.net
A summary of typical validation parameters for an LC-MS/MS method for sildenafil (B151) and its metabolite using a deuterated internal standard is presented below.
| Validation Parameter | Typical Result for Sildenafil | Typical Result for N-desmethyl sildenafil |
| Linearity Range | 2.00–1,000 ng/ml | 2.00–1,000 ng/ml |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <6.5% | <6.3% |
| Inter-day Precision (%RSD) | <6.5% | <6.3% |
| Accuracy | 86.50–105.67% | 96.83–114.40% |
| This table presents representative data from a study and is for illustrative purposes. nih.gov |
Analytical Strategies for Identification and Quantification in Complex Research Matrices (e.g., Forensic Research Samples, Environmental Monitoring)
The robust nature of deuterated internal standards like Desmethylsildenafil-d8 citrate makes them indispensable for the analysis of trace amounts of drug metabolites in challenging matrices such as those encountered in forensic science and environmental monitoring. clearsynth.combmuv.de
In forensic research , the detection and quantification of sildenafil and its metabolites can be crucial in cases such as drug-facilitated crimes or post-mortem investigations. researchgate.netnih.gov The presence of numerous interfering substances in post-mortem specimens makes accurate quantification difficult without a reliable internal standard. bts.gov Analytical methods, typically employing LC-MS/MS, are developed to identify and measure sildenafil and desmethylsildenafil in various tissues and fluids. researchgate.netbts.gov The use of a deuterated standard ensures the high degree of certainty required in forensic toxicology. bts.gov
Environmental monitoring represents another critical application. The increasing use of pharmaceuticals has led to their detection in various environmental compartments, including wastewater, surface water, and even drinking water. bmuv.de The presence of sildenafil and its metabolites in the environment raises concerns about potential ecological impacts. To assess the extent of this contamination, highly sensitive analytical methods are required. bmuv.de this compound can be used as an internal standard to accurately quantify the low levels of desmethylsildenafil in environmental water samples, helping researchers to understand the fate and transport of these compounds in the aquatic environment. bmuv.de
The table below illustrates the mass-to-charge ratios (m/z) used in MRM mode for the detection of sildenafil, N-desmethyl sildenafil, and their deuterated internal standards.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Sildenafil | 475.2 | 283.4 |
| Sildenafil-d8 | 483.4 | 283.4 |
| N-desmethyl sildenafil | 461.3 | 283.4 |
| N-desmethyl sildenafil-d8 | 469.4 | 283.4 |
| This table is based on data from a representative study and is for illustrative purposes. rsc.org |
Application in Wastewater-Based Epidemiology Research for Metabolite Tracing
Wastewater-based epidemiology (WBE) is an innovative approach to monitor public health trends by analyzing the concentrations of specific biomarkers in sewage. This technique can provide near real-time data on the consumption of various substances within a community, including pharmaceuticals like sildenafil.
In WBE studies targeting sildenafil use, researchers measure the concentrations of sildenafil and its major metabolites, such as desmethylsildenafil, in raw wastewater samples collected from treatment plants. To ensure the accuracy of these measurements, a deuterated internal standard like this compound is essential. The complex and variable nature of wastewater makes the use of such standards critical for correcting matrix effects and ensuring reliable quantification.
By accurately measuring the levels of desmethylsildenafil in wastewater over time, researchers can:
Estimate the consumption of sildenafil in a given population.
Track trends in its use, for example, variations between weekdays and weekends or seasonal changes.
Assess the effectiveness of public health interventions or changes in prescribing patterns.
The data gathered from these studies can provide valuable insights for public health officials and researchers into the patterns of pharmaceutical consumption at a population level, without compromising individual privacy.
Future Research Trajectories and Unexplored Knowledge Gaps
Novel Synthetic Routes for Deuterated Desmethylsildenafil Analogs with Varied Labeling Patterns
The synthesis of deuterated compounds is a cornerstone of drug metabolism studies. While synthetic procedures for some deuterated sildenafils have been developed, there is a need for more versatile and efficient methods to create a wider array of analogs. Future research should focus on developing novel synthetic strategies that allow for the precise placement of deuterium (B1214612) atoms at various positions on the desmethylsildenafil molecule.
Current synthetic approaches for related compounds like [²H3]sildenafil and [²H8]sildenafil provide a foundation. researchgate.netresearchgate.net However, expanding these methods to include varied labeling patterns on the desmethylsildenafil structure is a key unexplored area. This would involve exploring new catalysts, deuterating agents, and reaction conditions to achieve high isotopic abundance and chemical purity. The ability to create a library of desmethylsildenafil analogs with different deuterium labeling patterns would be invaluable for detailed metabolic pathway elucidation and for studying the kinetic isotope effect in specific enzymatic reactions.
Key Research Objectives:
Development of regioselective deuteration methods.
Exploration of microwave-assisted and flow chemistry for faster and more efficient synthesis.
Synthesis of analogs with deuterium labels on the pyrazolopyrimidinone (B8486647) core, the ethoxyphenyl group, and the piperazine (B1678402) ring.
Characterization of these new analogs to confirm isotopic purity and stability.
Advancements in Micro-Analytical Methodologies for Trace Analysis of Deuterated Metabolites in Limited Samples
The quantification of drug metabolites, particularly from limited biological samples such as those from pediatric studies or microdosing trials, presents a significant analytical challenge. Future research must focus on enhancing the sensitivity and specificity of analytical methods for detecting trace amounts of deuterated metabolites like Desmethylsildenafil-d8.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the simultaneous quantification of sildenafil (B151) and N-desmethyl sildenafil in plasma. rsc.orgnih.govresearchgate.net Existing methods have achieved lower limits of quantification around 0.5–1.0 ng/mL. rsc.orgnih.gov However, pushing these detection limits into the picogram or even femtogram range is a critical future goal.
Potential Advancements in Analytical Methodologies:
| Technology | Potential Advantage | Research Focus |
| Microflow/Nanoflow LC-MS/MS | Increased sensitivity due to reduced flow rates and enhanced ionization efficiency. | Miniaturization of chromatographic columns and optimization of ESI source for low flow rates. |
| High-Resolution Mass Spectrometry (HRMS) | Improved selectivity and ability to differentiate between isobaric interferences. | Development of targeted HRMS methods for deuterated metabolite quantification without the need for specific reference standards. |
| Advanced Sample Preparation | Enhanced recovery and concentration of analytes from complex matrices. | Miniaturized solid-phase extraction (µSPE), magnetic nanoparticle-based extraction, and automated micro-extraction techniques. |
These advancements will enable more detailed pharmacokinetic profiling from smaller sample volumes, reducing the burden on study participants and opening up new possibilities for research in sensitive populations.
Comprehensive Pre-clinical Studies on Metabolite-Specific Biological Activities and Their Mechanisms Beyond Primary Action
Future pre-clinical research should be dedicated to elucidating the unique pharmacological profile of N-desmethylsildenafil. This includes investigating its effects on other phosphodiesterase isoforms and exploring potential off-target interactions. nih.gov Studies have already shown that both sildenafil and N-desmethylsildenafil can enhance photoreceptor cell response in the retina, suggesting effects beyond their primary mechanism of action. medchemexpress.comnih.gov
Areas for Pre-clinical Investigation:
Receptor Binding Assays: Screening N-desmethylsildenafil against a broad panel of receptors, enzymes, and ion channels to identify novel targets.
Cell-Based Functional Assays: Investigating the effects of the metabolite on various cellular signaling pathways.
In Vivo Animal Models: Utilizing animal models of various diseases to assess the therapeutic potential of N-desmethylsildenafil for conditions other than those targeted by sildenafil. researchgate.netajprd.com
Integration of "Omics" Technologies in Deuterated Metabolite Research
The fields of genomics, proteomics, and metabolomics—collectively known as "omics" technologies—offer powerful tools for a systems-level understanding of drug action and metabolism. nih.govbenthamscience.com Integrating these technologies into the study of deuterated metabolites can provide unprecedented insights into the fate and effects of drugs and their metabolites.
Metabolomics, for instance, has already been used to identify novel metabolites of sildenafil in human liver microsomes. researchgate.net A similar approach using Desmethylsildenafil-d8 could help to map its downstream metabolic pathways with high precision. Furthermore, pharmacogenomic studies can identify genetic variations in metabolic enzymes, like CYP3A4 and CYP2C9, that influence the formation and clearance of N-desmethylsildenafil, leading to interindividual differences in drug response. researchgate.netnih.gov
Future "Omics" Applications:
| Omics Field | Research Application | Expected Outcome |
| Metabolomics | Tracing the metabolic fate of Desmethylsildenafil-d8 in various biological systems. | Identification of novel downstream metabolites and a more complete picture of the metabolic pathway. |
| Proteomics | Identifying protein expression changes in response to treatment with N-desmethylsildenafil. | Elucidation of the molecular mechanisms of action and potential off-target effects. |
| Genomics/Pharmacogenomics | Correlating genetic variants in drug-metabolizing enzymes and transporters with pharmacokinetic parameters of N-desmethylsildenafil. | Personalized medicine approaches to sildenafil therapy based on an individual's genetic makeup. frontiersin.org |
Computational Chemistry Approaches for Predicting Deuterium Isotope Effects and Metabolic Pathways
In silico or computational chemistry methods are becoming increasingly vital in drug discovery and development for predicting drug metabolism and pharmacokinetic properties. eurekaselect.comnih.govnih.govtandfonline.com These approaches can be leveraged to understand and predict the consequences of deuterium substitution in molecules like desmethylsildenafil.
Computational models can predict the sites of metabolism on a drug molecule and how deuterium labeling might alter these pathways—the kinetic isotope effect (KIE). The KIE can lead to reduced rates of metabolism at the deuterated position, potentially altering the drug's pharmacokinetic profile. researchgate.netnih.gov Molecular docking and quantum mechanics calculations can be used to simulate the interaction of deuterated metabolites with metabolic enzymes and therapeutic targets. nih.gov
Future Computational Research Directions:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately predict the KIE for the metabolism of deuterated desmethylsildenafil analogs by cytochrome P450 enzymes.
Physiologically Based Pharmacokinetic (PBPK) Modeling: To simulate the absorption, distribution, metabolism, and excretion (ADME) of Desmethylsildenafil-d8 and predict its concentration in various tissues over time. mdpi.com
Machine Learning and AI: To develop predictive models for drug metabolism based on large datasets of known metabolic pathways and the physicochemical properties of deuterated and non-deuterated compounds.
By harnessing these computational tools, researchers can prioritize the synthesis of the most promising deuterated analogs and design more informative pre-clinical and clinical studies.
Q & A
What analytical techniques are recommended for quantifying Desmethylsildenafil-d8 Citrate in complex biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex matrices like wastewater or biological fluids. Key steps include:
- Isotopic Dilution: Use this compound as an isotopically labeled internal standard (ILIS) to correct for matrix effects and recovery variability .
- Calibration Curves: Prepare daily calibration standards in methanol-water mixtures (e.g., 90:10 v/v) with concentrations spanning the expected analytical range. Include a blank matrix to assess background interference .
- Sample Preparation: Employ solid-phase extraction (SPE) to isolate the analyte, followed by reconstitution in mobile-phase-compatible solvents. Validate recovery rates using spike-and-recovery experiments .
What is the role of this compound as an internal standard in pharmacokinetic studies?
Answer:
this compound serves as a critical quality control tool:
- Matrix Effect Correction: Its structural similarity to the target analyte (e.g., sildenafil metabolites) ensures comparable ionization efficiency in MS, mitigating signal suppression or enhancement .
- Recnormalization: Pre-spike ILIS into samples prior to extraction to account for losses during sample preparation. Normalize analyte peaks to ILIS peaks in chromatograms .
- Longitudinal Consistency: Use batch-specific ILIS calibration to maintain data integrity across multi-day studies .
How can researchers design experiments to account for variability in this compound recovery during sample preparation?
Answer:
Advanced experimental design should incorporate:
- Power Analysis: Conduct simulation studies to determine sample size requirements. For example, assume a 20% dropout rate and use mixed-effects models to estimate variance components (e.g., within-subject vs. between-subject variability) .
- Spike-and-Recovery Trials: Spike known concentrations of this compound into blank matrices across multiple batches. Calculate recovery rates (mean ± SD) and adjust quantification thresholds accordingly .
- Parallel Sampling: Replicate analyses across independent laboratories to identify systemic biases and refine protocols .
What statistical approaches are appropriate for analyzing longitudinal data involving this compound?
Answer:
- Mixed-Effects Models: Account for repeated measures and inter-individual variability. Fixed effects may include time, dose, and matrix type; random effects capture subject-specific deviations .
- Time-Series Adjustments: For stability studies, use linear regression to model degradation rates, incorporating temperature and pH as covariates .
- Handling Missing Data: Apply multiple imputation or maximum likelihood estimation for datasets with >10% missing values, ensuring assumptions (e.g., missing-at-random) are validated .
How can discrepancies in this compound stability data across studies be resolved?
Answer:
- Meta-Analysis Framework: Pool data from independent studies and stratify by critical variables (e.g., storage temperature, matrix pH). Use meta-regression to identify confounding factors .
- Controlled Replication: Repeat conflicting experiments under standardized conditions (e.g., −80°C storage, inert atmosphere) to isolate instability mechanisms .
- Cross-Validation: Compare stability profiles across analogous compounds (e.g., sildenafil-d8) to infer degradation pathways specific to citrate derivatives .
What are the best practices for documenting the use of this compound in experimental methods?
Answer:
- Reagent Specifications: Report supplier (e.g., TLC Pharmachem), purity grade (>98%), lot number, and storage conditions (e.g., −20°C in dark) .
- Preparation Protocols: Detail solution concentrations, solvent composition, and equilibration times. For example, "this compound working solution (1 µg/mL) was prepared in methanol and stored at −20°C for ≤30 days" .
- Ethical Compliance: Disclose ILIS usage in institutional review board (IRB) submissions, particularly for human biomonitoring studies .
How should methodological differences in this compound quantification be adjusted for in cross-study comparisons?
Answer:
- Standardization Protocols: Adopt consensus guidelines for LC-MS/MS parameters (e.g., collision energy, dwell time) and reporting units (e.g., ng/L normalized to creatinine) .
- Inter-Laboratory Validation: Participate in round-robin trials to harmonize recovery rates and limit of detection (LOD) thresholds. Share raw data for centralized reanalysis .
- Data Normalization: Express results as ratios to population-specific biomarkers (e.g., wastewater flow rates) to minimize context-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
